REACTION_CXSMILES
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C(OC([NH:11][CH2:12][CH2:13][CH2:14][C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[N:18][CH:19]=[CH:20][CH:21]=2)[N:16]=1)=O)C1C=CC=CC=1.[H][H]>CCO.[Pd].[C]>[N:16]1[C:17]2[NH:18][CH2:19][CH2:20][CH2:21][C:22]=2[CH:23]=[CH:24][C:15]=1[CH2:14][CH2:13][CH2:12][NH2:11] |f:3.4|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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Filtration through a celite pad
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Type
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CUSTOM
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Details
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removal of the filtrate solvent
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Name
|
|
Type
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product
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Smiles
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N1=C(C=CC=2CCCNC12)CCCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |